

In vivo validation of 6-Methoxy-4-(trifluoromethyl)nicotinamide activity

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Compound of Interest

Compound Name: 6-Methoxy-4-(trifluoromethyl)nicotinamide

Cat. No.: B061674

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An objective comparison of the in vivo activity of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, focusing on LSN3154567 and its alternatives, is crucial for researchers in drug development. As information on "6-Methoxy-4-(trifluoromethyl)nicotinamide" is not available in the public domain, this guide will focus on potent NAMPT inhibitors with validated in vivo data. Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway, which is critical for cellular metabolism and is often upregulated in cancer cells, making it a promising therapeutic target.^{[1][2]}

This guide provides a comparative analysis of the in vivo performance of LSN3154567, a highly selective NAMPT inhibitor, with other well-documented inhibitors such as KPT-9274 and FK866.^{[3][4][5]}

Comparative Analysis of In Vivo Activity

The following table summarizes the in vivo efficacy, pharmacokinetics, and toxicity of selected NAMPT inhibitors based on preclinical studies.

Parameter	LSN3154567	KPT-9274	FK866
Target(s)	NAMPT	NAMPT, PAK4	NAMPT
Animal Model(s)	A2780 ovarian cancer xenograft, NCI-H1155 NSCLC xenograft, Namalwa Burkitt's lymphoma xenograft, HT-1080 fibrosarcoma xenograft[3][6]	786-O renal cell carcinoma xenograft, WSU-DLCL2 DLBCL xenograft, Z-138 & JeKo-1 MCL xenografts, MDA-MB-231 triple-negative breast cancer xenograft[4][7][8]	IOMM anaplastic meningioma xenograft, KP4 pancreatic cancer xenograft, T-ALL patient-derived xenograft (PDX)[5][9][10]
Dosing Regimen	2.5-20 mg/kg, BID, oral, 4 days on/3 days off[3][11]	100-200 mg/kg, BID, oral[7] or 150 mg/kg, daily, oral[12]	5 mg/kg, intraperitoneal[5] or 20 mg/kg/day, intraperitoneal[9]
In Vivo Efficacy	Dose-dependent inhibition of NAD ⁺ formation (TED50 of 2.0 mg/kg). Significant tumor growth inhibition in multiple xenograft models.[3][13]	~50% reduction in tumor volume in WSU-DLCL2 xenografts. Dose-dependent inhibition of tumor growth in 786-O xenografts.[4][7]	Significant reduction in tumor volume and weight in IOMM xenografts. Increased survival in mice with KP4 xenografts when combined with metformin.[5][9]
Pharmacokinetics (Mouse)	Oral bioavailability of 39% at 2 mg/kg. Peak plasma concentration of 57 nmol/L at 0.25 hours. Terminal elimination half-life of 2.76 hours.[3]	Orally bioavailable.[4]	Rapid clearance after IV infusion.[14] In mice, IV administration of 5-30 mg/kg showed linear pharmacokinetics up to 10 mg/kg.[15]
Observed Toxicities	Retinal and hematological toxicities observed in initial studies, which	No significant change in body weight observed in xenograft studies.[4][7]	Thrombocytopenia is a dose-limiting toxicity in clinical trials.[10] In mice, spleen atrophy

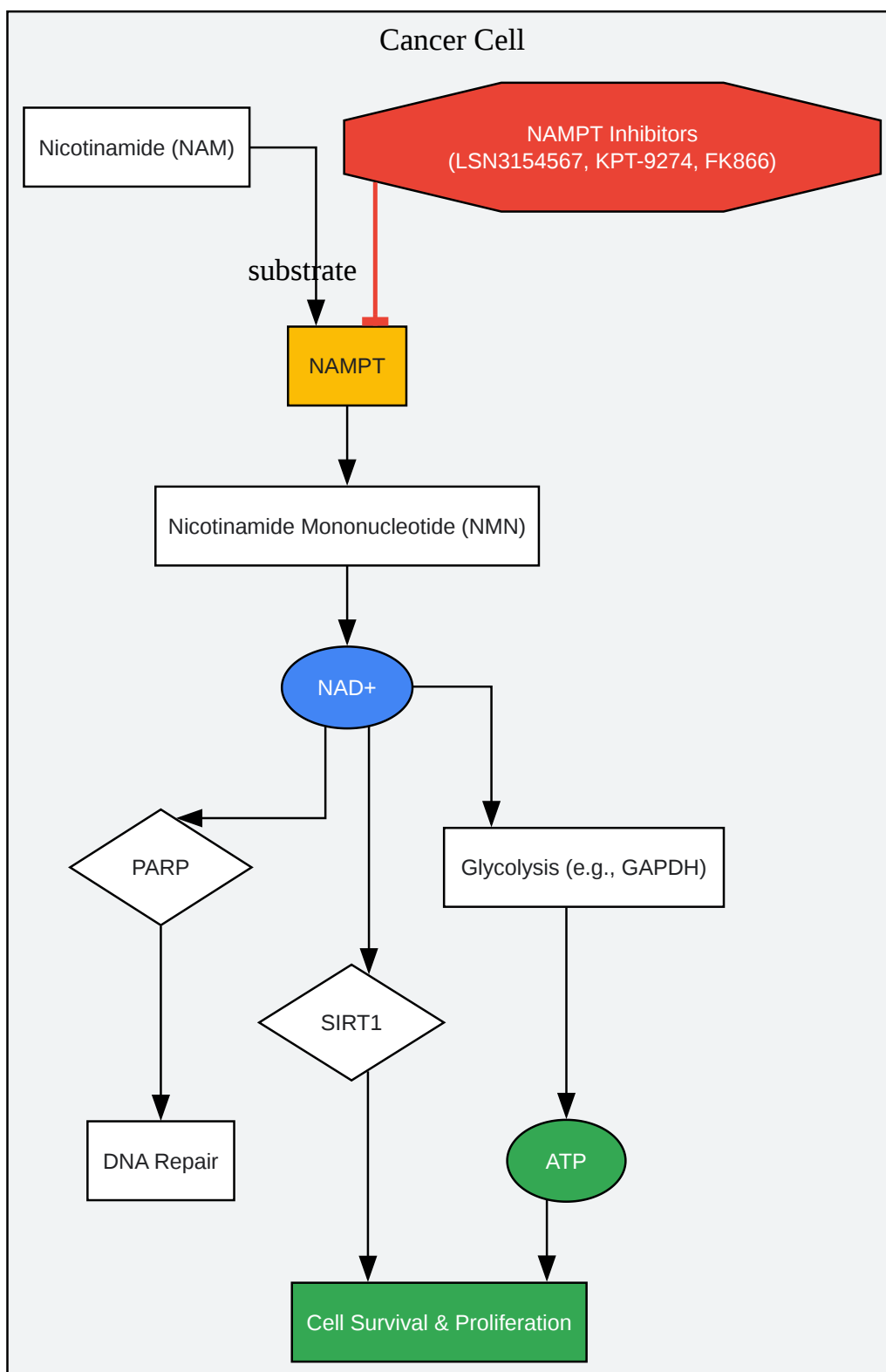
were mitigated by co-administration with nicotinic acid (NA).[3]
[16]

However, gender-dependent nephrotoxicity and anemia have been reported in non-tumor-bearing mice at therapeutic doses.[17]

was observed, which was preventable with nicotinamide co-administration.[18]

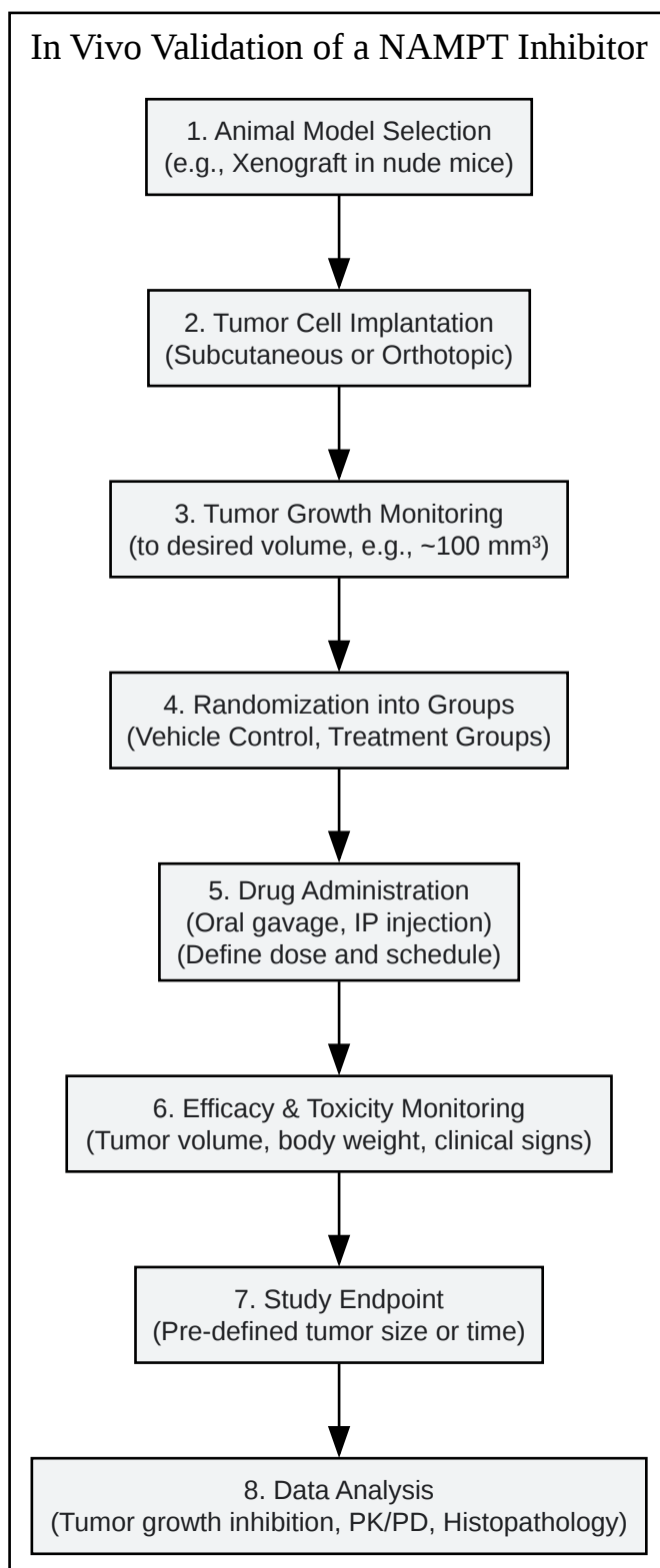
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.



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Caption: NAMPT enzyme's role in the NAD⁺ salvage pathway and its inhibition.



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